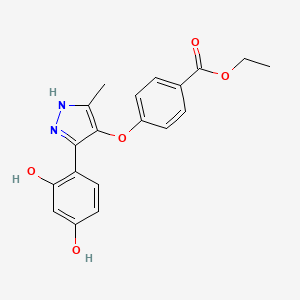
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a bromine atom, a naphthalene sulfonyl group, a piperidine ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative and the pyrimidine derivative, followed by their coupling.
Preparation of Piperidine Derivative: The piperidine derivative can be synthesized by reacting piperidine with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Preparation of Pyrimidine Derivative: The pyrimidine derivative can be synthesized by bromination of 2-hydroxypyrimidine using N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the piperidine derivative with the brominated pyrimidine derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amino derivatives, while coupling reactions would yield biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene sulfonyl group and the piperidine ring are likely involved in binding interactions, while the bromine atom may participate in halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a phenyl group instead of a naphthalene group.
5-Bromo-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a methyl group instead of a naphthalene group.
Uniqueness
The presence of the naphthalene sulfonyl group in 5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
IUPAC Name |
5-bromo-2-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)27(24,25)18-9-3-6-14-5-1-2-8-17(14)18/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXMEJNWNFYRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2788644.png)
![6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2788645.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2788648.png)

![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2788651.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B2788654.png)




![5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2788667.png)
